
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Descripción general
Descripción
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene (DMPC) is an organic compound that belongs to the family of cycloalkenes. It is used in a variety of applications in organic chemistry, including synthetic organic chemistry, biochemistry, and medicinal chemistry. DMPC is a highly versatile compound, with a wide range of uses in organic synthesis. It can be used in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of a compound related to "1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene" was studied, showing conformational disorder and inversion of configuration in the cyclohexylidene ring (A. N’ait Ousidi et al., 2017).
Biocatalytic Desymmetrization
- There's research on the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate for synthesizing biologically active molecules. This process involves optimizing pH, temperature, and substrate concentration (Murray P. Meissner et al., 2018).
- Another study focused on the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce monoesters, an important step in the synthesis of certain pharmaceuticals (A. Goswami & T. P. Kissick, 2009).
Synthesis in Organic Chemistry
- Research into the synthesis of sesquiterpene, a class of terpenes, involved using derivatives of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene (K. Bilyard & P. Garratt, 1981).
Photocycloaddition Reactions
- Studies on the photocycloaddition reactions of 2-(alk-3-en-1-ynyl)cyclohex-2-enones, closely related to the compound of interest, were conducted to understand chemo- and regioselectivity in forming cyclobutanes and cyclobutanecarbonitriles (Janne Möbius & P. Margaretha, 2008).
Potential in Parkinson's Disease Treatment
- A compound similar to "1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene" showed potent anti-Parkinsonian activity in animal models. This suggests its potential application in treating Parkinson's disease (O. Ardashov et al., 2011).
Ozonolysis and Organic Synthesis
- The complete ozonolysis of a related compound, 3-methyl-4-(prop-1-en-1-yl)cyclohexene, was studied, highlighting its significance in organic synthesis (O. S. Kukovinets et al., 2006).
Propiedades
IUPAC Name |
1,2-dimethyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-6-5-9(3)10(4)7-11/h11H,1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNBXADZJNAMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



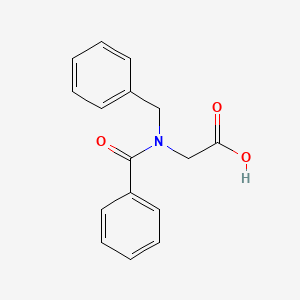
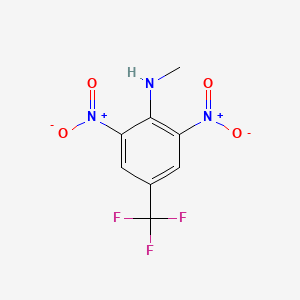
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)


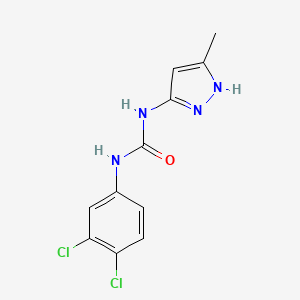
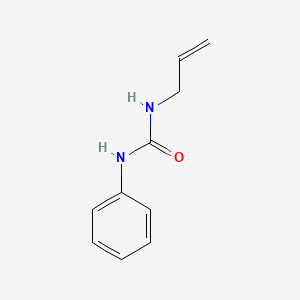
![N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)
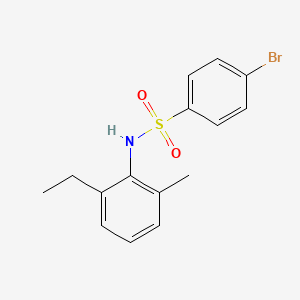
![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)
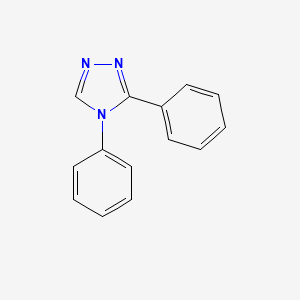
![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)
![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)